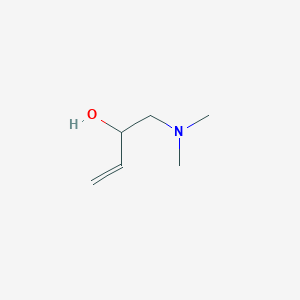

1-(Dimethylamino)but-3-en-2-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5437-79-6 |

|---|---|

Molecular Formula |

C6H13NO |

Molecular Weight |

115.17 g/mol |

IUPAC Name |

1-(dimethylamino)but-3-en-2-ol |

InChI |

InChI=1S/C6H13NO/c1-4-6(8)5-7(2)3/h4,6,8H,1,5H2,2-3H3 |

InChI Key |

OVUWHOJLCSOVIU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC(C=C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Dimethylamino but 3 En 2 Ol

Stereoselective Synthesis of 1-(Dimethylamino)but-3-en-2-ol and Its Analogues

The controlled synthesis of specific stereoisomers of this compound is crucial for its application in pharmaceuticals and other specialized fields. Methodologies to achieve high stereoselectivity are paramount.

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis is a powerful tool for establishing chiral centers with high enantiomeric purity. nih.gov In the context of synthesizing analogues of this compound, such as (-)-(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol, a key intermediate for Tapentadol, Grignard reactions have been employed. google.comgoogle.com The reaction of a Grignard reagent, like 3-bromo anisole (B1667542) with magnesium, with a chiral ketone, for instance, (S)-(+)-1-(dimethylamino)-2-methylpentan-3-one, can proceed with high stereoselectivity. google.comgoogle.com This one-pot reaction sequence, involving the Grignard formation followed by condensation, can yield the desired product with high optical purity, often exceeding 99% as determined by chiral HPLC. google.comgoogle.com

Another significant advancement in asymmetric C-C bond formation is the use of rhodium complexes with chiral ligands like BINAP for conjugate additions of organoboron compounds. nih.gov This methodology allows for the creation of up to three stereogenic centers in a single catalytic event. nih.gov

Diastereoselective Approaches to Substituted Chiral Centers

Achieving diastereoselectivity is critical when a molecule contains multiple chiral centers. For analogues of this compound, the stereochemical outcome of the reaction is highly dependent on the existing chiral center within the starting material. For example, the addition of a Grignard reagent to a chiral α-amino ketone can be highly diastereoselective. google.comgoogle.com The inherent chirality of the starting ketone directs the incoming nucleophile to a specific face of the carbonyl group, leading to the preferential formation of one diastereomer.

The synthesis of substituted pyrrolidines, which can be considered structural analogues with chiral centers, has been achieved with excellent diastereoselectivities (up to >25:1 dr) through [3+2] 1,3-dipolar cycloaddition reactions. researchgate.net Similarly, the reduction of 2,3-dioxo-4-carboxy-5-(substituted)pyrrolidines using NaBH4/AcOH has been shown to be diastereoselective. researchgate.net

Enantiomeric Excess Control and Determination

Controlling and accurately determining the enantiomeric excess (e.e.) is fundamental in asymmetric synthesis. For the synthesis of (-)-(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol, the optical purity of the chiral ketone precursor is greater than 99% by chiral HPLC, which directly translates to a high enantiomeric purity of the final product. google.com Chiral HPLC is a standard and reliable method for determining the enantiomeric purity of such compounds. google.comgoogle.com

Recent advances in organocatalysis have also provided powerful tools for achieving high enantioselectivity. For instance, bifunctional enamine catalysts have been used in the total synthesis of complex molecules, achieving e.e. up to 91%. nih.gov The development of novel catalysts and methodologies continues to push the boundaries of enantiomeric excess control. nih.gov

Chemo- and Regioselective Synthesis Strategies

In molecules with multiple reactive sites, such as this compound which contains both an olefin and a hydroxyl group, chemo- and regioselectivity are major considerations.

Selective Functionalization of Olefinic and Hydroxyl Moieties

The selective functionalization of either the double bond or the hydroxyl group in the presence of the other is a synthetic challenge. Various strategies have been developed to address this. For instance, Ni-catalyzed radical relay reactions have enabled the 1,n-dicarbofunctionalization of unactivated olefins, allowing for the introduction of two different carbon fragments at a distance from the initial double bond. nih.gov Iron-mediated reactions have also been shown to achieve selective 1,2-bifunctionalization of olefins. rsc.org

Regarding the hydroxyl group, selective transformations are often crucial in the synthesis of complex molecules. researchgate.net Methods for the site-selective esterification, alkylation, and silylation of hydroxyl groups have been extensively reviewed, particularly in the context of carbohydrate chemistry, which provides a rich source of methodologies applicable to other polyhydroxylated compounds. researchgate.net For instance, acetylation with acetic anhydride (B1165640) can selectively react with hydroxyl groups in the presence of other functionalities like esters and ketones. nih.gov

Protecting Group Chemistry in Complex Syntheses

Protecting groups are indispensable tools in multi-step organic synthesis to ensure that a specific functional group remains inert while another part of the molecule is being modified. wikipedia.orglibretexts.org The choice of a protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal. uchicago.edu

For the hydroxyl group in a molecule like this compound, a variety of protecting groups can be employed. Common choices include silyl (B83357) ethers like trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS), which can be introduced using the corresponding silyl chlorides and removed with acid or a fluoride (B91410) source. libretexts.orgorganic-synthesis.com Acetyl (Ac) or benzoyl (Bz) groups are also used and are typically removed by acid or base hydrolysis. libretexts.org

The amino group can be protected with groups like tert-butoxycarbonyl (Boc), which is stable to many reaction conditions but can be removed with acid. Other options include the trichloroethyl chloroformate (Troc) group, removable with zinc, or the tosyl (Ts) group, which requires strong acid or reducing agents for cleavage. wikipedia.org The strategic use of these protecting groups allows for the sequential and controlled functionalization of different parts of the molecule.

Green Chemistry Principles in the Preparation of this compound

The synthesis of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Key areas of focus include the adoption of continuous manufacturing processes like flow chemistry and the development of synthetic routes that are highly efficient in their use of atoms and minimize solvent waste.

Flow Chemistry Applications

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis for many reactions, including those used to produce amino alcohols. In a flow process, reactants are continuously pumped through a network of tubes or microreactors where the reaction occurs. This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, consistency, and yield.

While specific literature on the continuous flow synthesis of this compound is not prevalent, the principles can be applied to its likely synthetic routes, such as the Grignard reaction between 2-(dimethylamino)acetaldehyde (B3191170) and vinylmagnesium bromide. Grignard reactions are often highly exothermic, and scaling them up in batch reactors can pose significant safety risks due to potential thermal runaways.

The application of flow chemistry can mitigate these risks. The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat exchange, enabling precise temperature control that is difficult to achieve in large batch vessels. This enhanced control can suppress the formation of byproducts, leading to a cleaner reaction profile and higher product purity. A recent study on the preparation of a different key amino alcohol intermediate demonstrated that switching from batch to a continuous flow process resulted in a reaction time improvement of over 140-fold and eliminated the need for chlorinated solvents like dichloromethane (B109758) during the workup phase. vapourtec.com Similar benefits could be anticipated for the synthesis of this compound.

Table 1: Potential Advantages of Flow Chemistry in this compound Synthesis

| Feature | Batch Processing Challenge | Flow Chemistry Advantage |

| Heat Transfer | Poor heat dissipation in large vessels, risk of thermal runaway. | Excellent heat exchange, precise temperature control, enhanced safety. |

| Mixing | Inconsistent mixing leading to localized "hot spots" and side reactions. | Rapid and efficient mixing, ensuring reaction homogeneity and reproducibility. |

| Safety | Handling of large quantities of reactive intermediates (e.g., Grignard reagents). | Small reactor volumes (hold-up) minimize the quantity of hazardous material at any given time. |

| Scalability | Scaling up is complex and often requires re-optimization. | Scaling up is achieved by running the system for longer periods ("scaling out"). |

| Process Control | Manual or delayed control over reaction parameters. | Automated and precise real-time control, leading to consistent product quality. |

Atom-Economical and Solvent-Minimizing Methodologies

A core principle of green chemistry is atom economy, a concept that measures the efficiency of a chemical reaction by calculating what percentage of the mass of the reactants is incorporated into the desired final product. wordpress.com Reactions with high atom economy are inherently "greener" as they generate less waste.

The traditional Grignard synthesis for this compound, while effective, exhibits a moderate to low atom economy. The reaction utilizes vinylmagnesium bromide, where the magnesium and bromide atoms are converted into inorganic salt byproducts during the aqueous workup step and are not part of the final product.

Reaction: (CH₃)₂N-CH₂-CHO + CH₂=CH-MgBr → (CH₃)₂N-CH₂-CH(OMgBr)-CH=CH₂ (followed by aqueous workup)

Atom Economy Calculation: The atom economy is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For this synthesis:

Desired Product: this compound (C₆H₁₃NO, MW: 115.17 g/mol )

Reactants: 2-(Dimethylamino)acetaldehyde (C₄H₉NO, MW: 87.12 g/mol ) + Vinylmagnesium bromide (C₂H₃BrMg, MW: 131.32 g/mol )

% Atom Economy = (115.17 / (87.12 + 131.32)) x 100 = (115.17 / 218.44) x 100 ≈ 52.7%

This calculation shows that, even with a 100% chemical yield, nearly half of the reactant mass is converted into waste byproducts. This highlights a significant drawback of this synthetic route from a green chemistry perspective.

Table 2: Atom Economy Analysis of Grignard Synthesis

| Component | Formula | Molecular Weight ( g/mol ) | Role |

| Reactant 1 | C₄H₉NO | 87.12 | Incorporated |

| Reactant 2 | C₂H₃BrMg | 131.32 | Reagent/Incorporated |

| Desired Product | C₆H₁₃NO | 115.17 | Product |

| Byproduct (Theoretical) | Mg(OH)Br | 119.22 | Waste |

| Atom Economy | - | ~52.7% | Efficiency Metric |

To improve the green credentials of the synthesis, alternative, more atom-economical methods could be explored. These include catalytic processes that avoid the use of stoichiometric organometallic reagents. For instance, transition-metal-catalyzed allylation reactions or reductive coupling methods could potentially form the desired C-C bond with higher atom efficiency. nih.gov

Solvent minimization is another critical aspect. Grignard reactions necessitate the use of anhydrous ether solvents, which are volatile and flammable. Strategies to create a more sustainable process would involve minimizing the volume of solvent used, implementing solvent recycling systems, or researching the feasibility of performing the reaction in greener alternative solvents. wordpress.com

Elucidating Chemical Reactivity and Transformation Pathways of 1 Dimethylamino but 3 En 2 Ol

Reactions Involving the Hydroxyl Functionality

The secondary hydroxyl group in 1-(dimethylamino)but-3-en-2-ol is a key site for a variety of chemical transformations, including esterification, etherification, oxidation, and reduction.

Esterification of amino alcohols like this compound can proceed through several mechanisms. One notable pathway involves an intramolecular general base catalysis. rsc.org In this mechanism, the proximate dimethylamino group acts as an internal base, facilitating the nucleophilic attack of the hydroxyl group on an acylating agent, such as an acid chloride or anhydride (B1165640). This leads to the formation of a cyclic tetrahedral intermediate, which then collapses to yield the final ester product. The rate of this reaction is influenced by the steric environment around the hydroxyl and amino groups. rsc.org

Etherification, the formation of an ether linkage, can also be achieved at the hydroxyl position. Standard Williamson ether synthesis conditions, involving deprotonation of the alcohol with a strong base to form an alkoxide followed by reaction with an alkyl halide, can be employed. The choice of base and solvent is critical to avoid competing side reactions, such as elimination or quaternization of the amino group.

The secondary alcohol functionality of this compound can be selectively oxidized to the corresponding ketone, 1-(dimethylamino)but-3-en-2-one. A variety of oxidizing agents can be utilized for this transformation, with the choice often dictated by the desired selectivity and reaction conditions. Milder reagents are generally preferred to prevent over-oxidation or reaction with the double bond.

Conversely, the reduction of the corresponding ketone can be a pathway to synthesize this compound. The Birch reduction, which uses an alkali metal in liquid ammonia (B1221849) with an alcohol as a proton source, is a powerful method for reducing aromatic rings and can be adapted for the reduction of α,β-unsaturated ketones. ambeed.com This method offers a way to control the stereochemistry of the resulting alcohol.

| Transformation | Reagent/Catalyst | Product |

| Esterification | N-Acetylimidazole | 1-(Dimethylamino)but-3-en-2-yl acetate |

| Oxidation | Mild Oxidizing Agent | 1-(Dimethylamino)but-3-en-2-one |

| Reduction of Ketone | Sodium/Liquid Ammonia, Ethanol | This compound |

Transformations at the Olefinic Bond

The carbon-carbon double bond in this compound is susceptible to a range of addition and functionalization reactions, offering a route to introduce new atoms and functional groups into the molecule.

The olefinic bond can undergo electrophilic addition reactions with various electrophiles. For instance, the addition of halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) would be expected to proceed via a halonium or carbocation intermediate, respectively. The regioselectivity of these additions is influenced by the electronic effects of the neighboring hydroxyl and dimethylamino groups.

Furthermore, the double bond can participate in cycloaddition reactions. A notable example is the 1,3-dipolar cycloaddition, where a 1,3-dipole reacts with the alkene (the dipolarophile) to form a five-membered ring. wikipedia.org This type of reaction is a powerful tool for the synthesis of heterocyclic compounds. wikipedia.org The specific nature of the 1,3-dipole will determine the structure of the resulting heterocyclic adduct.

The olefinic C-H bond presents an opportunity for functionalization through transition metal catalysis. rsc.org This modern synthetic strategy allows for the direct introduction of new groups without pre-functionalization of the substrate. rsc.org Palladium-catalyzed reactions, for instance, have been widely used for the arylation and vinylation of alkenes. nih.gov In the context of this compound, the hydroxyl or amino group could potentially act as a directing group, guiding the catalyst to a specific C-H bond and thereby controlling the regioselectivity of the functionalization. nih.govmdpi.com This approach offers a step-economical route to complex molecules. rsc.org

| Reaction Type | Key Features | Potential Products |

| Electrophilic Addition | Involves reaction with electrophiles like halogens or hydrohalic acids. | Dihaloalkanes, haloalcohols |

| 1,3-Dipolar Cycloaddition | Reaction with a 1,3-dipole to form a five-membered heterocycle. | Various heterocyclic compounds |

| Transition Metal-Catalyzed C-H Functionalization | Direct introduction of functional groups at the olefinic C-H bond. | Arylated or vinylated derivatives |

Reactivity of the Dimethylamino Group

The tertiary dimethylamino group in this compound imparts basic and nucleophilic character to the molecule. This functionality can undergo a variety of chemical transformations.

The lone pair of electrons on the nitrogen atom makes the dimethylamino group basic, allowing it to react with acids to form ammonium (B1175870) salts. This property is often utilized in purification processes or to modify the solubility of the compound.

As a nucleophile, the dimethylamino group can react with electrophiles. A common reaction is quaternization, where the nitrogen atom attacks an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt. This transformation alters the electronic properties and steric bulk of the amino group.

N-Alkylation and Quaternization Reactions

The presence of a tertiary amine group makes this compound a nucleophile, readily undergoing N-alkylation and quaternization reactions. These transformations are fundamental in modifying the compound's structure and properties.

N-Alkylation and the Menshutkin Reaction

The reaction of this compound with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, results in the formation of quaternary ammonium salts. This classic S(_N)2 reaction, known as the Menshutkin reaction, proceeds with the nitrogen atom's lone pair of electrons attacking the electrophilic carbon of the alkyl halide. rsc.orgbldpharm.com The efficiency of this reaction is influenced by the nature of the leaving group on the alkyl halide, with iodides being more reactive than bromides, and bromides more reactive than chlorides.

Quaternization Dynamics

Quaternization specifically refers to the exhaustive alkylation of the tertiary amine to form the quaternary ammonium salt. bldpharm.com Studies on analogous compounds, like poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA), have shown that these reactions typically follow second-order kinetics. d-nb.inforesearchgate.net The reaction rate is sensitive to the solvent, with polar solvents generally accelerating the process, and to the temperature, with higher temperatures leading to faster reaction times. d-nb.inforesearchgate.net While specific kinetic data for this compound is not extensively documented, the general principles of the Menshutkin reaction provide a solid framework for predicting its behavior.

| Alkylating Agent | Typical Solvent | General Conditions | Product |

|---|---|---|---|

| Methyl Iodide | Acetonitrile, DMF | Room Temp. to Reflux | Quaternary Ammonium Iodide |

| Benzyl Bromide | Ethanol | Reflux | Quaternary Ammonium Bromide |

Role as a Base or Ligand in Catalytic Systems

The dual functionality of this compound allows it to function as either a base or a ligand in various catalytic processes, highlighting its versatility in synthetic chemistry.

As a Base

The dimethylamino moiety confers basic properties to the molecule, allowing it to act as a proton acceptor (Brønsted-Lowry base) or an electron pair donor (Lewis base). ebi.ac.uk This basicity can be harnessed in organic reactions to neutralize acidic byproducts or to deprotonate substrates, thereby facilitating subsequent chemical transformations. The basic strength is expected to be in the range of other tertiary amino alcohols. jcu.czrsc.org

As a Ligand

The nitrogen of the amino group and the oxygen of the hydroxyl group can both act as coordination sites for metal ions, making this compound a potential bidentate ligand. Amino alcohols are well-established ligands in a plethora of metal-catalyzed reactions, including asymmetric synthesis, where they can create a chiral environment around the metal center, influencing the stereochemical outcome of the reaction. jcu.cz While specific applications of this compound as a ligand are not widely reported, its structural features suggest potential utility in catalytic systems, such as those used in palladium-catalyzed cross-coupling reactions like the Heck and Suzuki reactions. synarchive.comwikipedia.orgnibs.ac.cnchempedia.info

| Catalytic Application | Metal Center | Potential Function |

|---|---|---|

| Asymmetric Hydrogenation | Rhodium (Rh), Ruthenium (Ru) | Inducing enantioselectivity, stabilizing the catalyst |

| Palladium-Catalyzed Couplings | Palladium (Pd) | Modulating catalytic activity and selectivity |

Skeletal Rearrangements and Cyclization Reactions

The allylic nature of the alcohol and the presence of the tertiary amine in this compound create opportunities for fascinating skeletal rearrangements and cyclization reactions, leading to the formation of complex molecular architectures.

-Sigmatropic Rearrangement: The Meisenheimer Rearrangement

A key transformation available to this compound is the Meisenheimer rearrangement. This reaction is initiated by the oxidation of the tertiary amine to its corresponding N-oxide, typically using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The resulting allylic amine N-oxide can then undergo a concerted-sigmatropic rearrangement. This pericyclic reaction involves the migration of a methyl group from the nitrogen to the oxygen atom, resulting in the formation of a substituted hydroxylamine. This rearrangement is known to be highly stereospecific.

| Starting Material | Oxidizing Agent | Key Intermediate | Rearranged Product |

|---|---|---|---|

| This compound | m-CPBA or H₂O₂ | This compound N-oxide | O,N-Dimethyl-N-(1-hydroxybut-3-en-2-yl)amine |

Intramolecular Cyclization Pathways

The proximate positioning of the nucleophilic nitrogen and the reactive allyl group allows for intramolecular cyclization reactions. These reactions can be promoted by acid catalysis or by transition metals, leading to the formation of five- or six-membered heterocyclic rings. For instance, activation of the double bond could facilitate an intramolecular attack by the nitrogen atom, leading to the synthesis of substituted pyrrolidine (B122466) derivatives. While specific examples for this compound are not prevalent in the literature, the cyclization of allylic amines is a recognized strategy for constructing N-heterocycles.

Mechanistic Investigations of Reactions Involving 1 Dimethylamino but 3 En 2 Ol

Kinetic Studies for Reaction Pathway Elucidation

There are currently no published kinetic studies specifically investigating the reaction pathways of 1-(Dimethylamino)but-3-en-2-ol. Such studies would be crucial for determining reaction orders, rate constants, and the influence of various parameters like temperature, concentration, and catalysts on the reaction rates. This information is fundamental to proposing and validating potential reaction mechanisms.

Identification and Characterization of Reactive Intermediates

The identification and characterization of reactive intermediates are pivotal for understanding any chemical reaction. For this compound, this could involve the formation of carbocations, radicals, or other transient species. However, no experimental or spectroscopic data identifying or characterizing such intermediates in reactions involving this compound have been reported.

Isotopic Labeling Studies to Confirm Reaction Mechanisms

Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a chemical transformation, thereby providing definitive evidence for proposed mechanistic steps. There are no documented instances of isotopic labeling studies being employed to investigate the reaction mechanisms of this compound. Such experiments would be invaluable in confirming bond-making and bond-breaking sequences.

Computational Modeling of Transition States and Energy Barriers

Modern computational chemistry offers profound insights into reaction mechanisms by modeling transition states and calculating their associated energy barriers. This approach can predict the feasibility of different reaction pathways and provide detailed geometric and electronic information about transient structures. A search of the scientific literature reveals no computational studies specifically focused on the transition states and energy profiles of reactions involving this compound.

Theoretical and Computational Studies of 1 Dimethylamino but 3 En 2 Ol

Electronic Structure Analysis and Molecular Orbital Theory

A detailed electronic structure analysis of 1-(Dimethylamino)but-3-en-2-ol, which would involve the application of molecular orbital (MO) theory, has not been specifically reported in the surveyed literature. Such an analysis would be crucial in understanding the molecule's bonding, stability, and reactivity.

A typical analysis would involve the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these frontier orbitals are fundamental in predicting the molecule's behavior in chemical reactions. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. libretexts.org Without specific computational studies, any discussion of the HOMO-LUMO gap or the precise nature of the molecular orbitals for this compound would be purely speculative.

Conformational Analysis and Energy Landscape Mapping

The conformational flexibility of this compound, arising from the rotation around its single bonds, suggests a complex potential energy surface with multiple local minima corresponding to different stable conformers. However, a detailed conformational analysis and energy landscape mapping for this specific compound are absent from the scientific literature.

Such a study would typically employ computational methods to systematically explore the molecule's conformational space. By calculating the relative energies of different conformers, researchers can identify the most stable, low-energy structures that the molecule is likely to adopt. This information is critical for understanding its physical properties and how it might interact with other molecules. Without these specific calculations, the preferred three-dimensional structure of this compound remains undetermined.

Quantum Chemical Calculations of Reactivity Descriptors

Quantum chemical calculations are powerful tools for quantifying the reactivity of molecules through various descriptors. These descriptors, derived from the principles of density functional theory (DFT), can predict the sites within a molecule that are most susceptible to electrophilic or nucleophilic attack.

For this compound, one could hypothetically calculate a range of reactivity descriptors. However, no such specific data has been published.

Table 1: Hypothetical Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Definition | Predicted Significance for this compound |

| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. | A lower IP would suggest it can act as an electron donor. |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | A higher EA would indicate its ability to accept an electron. |

| Chemical Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | Would provide insight into its overall stability. |

| Electronegativity (χ) | The power of the molecule to attract electrons to itself. | Would help in understanding charge distribution. |

| Fukui Functions | Indicate the most electrophilic and nucleophilic sites in the molecule. | Would pinpoint reactive centers for chemical transformations. |

Note: The values and specific predictions in this table are purely illustrative and are not based on actual published research for this compound.

Ligand-Binding Dynamics and Host-Guest Interactions

The study of ligand-binding dynamics and host-guest interactions is crucial for understanding the potential role of a molecule in biological or supramolecular systems. Given the functional groups present in this compound (an amino group, a hydroxyl group, and a double bond), it could theoretically participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are fundamental to molecular recognition. libretexts.org

However, there is no available research that investigates the specific binding behavior of this compound with any host molecule or biological receptor. Computational studies in this area would typically involve molecular docking simulations to predict the binding affinity and preferred binding modes of the molecule within a host's cavity. Such studies are essential for applications in drug design and materials science but have not yet been undertaken for this compound.

Advanced Applications of 1 Dimethylamino but 3 En 2 Ol in Specialized Organic Synthesis

Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The potential for a chiral molecule like 1-(dimethylamino)but-3-en-2-ol to serve as a chiral auxiliary or as a precursor to a chiral ligand is theoretically plausible. Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. Similarly, chiral ligands coordinate to metal centers to create an asymmetric environment for catalysis.

Enantioselective Transformations Mediated by Derived Ligands

In principle, the hydroxyl and amino groups of this compound could be functionalized to create bidentate or monodentate ligands for use in metal-catalyzed enantioselective transformations. Such transformations often involve metals like palladium, rhodium, or scandium to achieve high levels of stereocontrol in reactions such as additions, cycloadditions, and substitutions. However, specific studies detailing the synthesis of ligands from this compound and their subsequent successful application in achieving high enantiomeric excess in any specific reaction class are not found in the available scientific literature.

Integration into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of a MOF, including its pore size and functionality, are determined by the choice of the metal and the organic linker. While amino and hydroxyl functional groups are sometimes incorporated into organic linkers to impart specific properties or to allow for post-synthetic modification, there is no documented evidence of this compound being used as a linker or modulator in the synthesis of any specific MOF or COF.

Precursor for Complex Organic Molecules

The structural features of this compound, namely its allylic alcohol and amino functionalities, suggest its potential as a versatile building block for more complex molecular architectures.

Stereocontrolled Synthesis of Bioactive Scaffolds

Bioactive scaffolds are core molecular structures found in many pharmaceutical agents. The synthesis of these scaffolds often requires careful stereochemical control to ensure biological efficacy. While structurally related amino alcohols are key precursors in many synthetic routes, dedicated research employing this compound for the stereocontrolled synthesis of specific bioactive scaffolds is not reported.

Building Block in Natural Product Total Synthesis

The total synthesis of natural products is a significant driver of innovation in organic chemistry, providing access to complex molecules with interesting biological activities. Success in this area relies on the strategic use of versatile and often readily available building blocks. Despite its potential, there are no published total syntheses of natural products that explicitly identify this compound as a starting material or key intermediate.

Derivatives and Analogues of 1 Dimethylamino but 3 En 2 Ol: Synthesis and Advanced Research

Synthesis of Stereoisomers and Diastereomeric Analogues

The stereochemical configuration of a molecule is paramount to its biological activity and chemical properties. The synthesis of stereoisomers and diastereomeric analogues of 1-(Dimethylamino)but-3-en-2-ol, which possesses a stereocenter at the C-2 position, is crucial for exploring its full potential. Methodologies for the stereoselective synthesis of related allylic and vicinal amino alcohols provide a strong foundation for accessing the enantiomers and diastereomers of the target compound.

A prominent strategy for achieving high enantioselectivity in the synthesis of chiral amino alcohols is through catalyst-controlled reactions. For instance, the catalytic asymmetric Meisenheimer rearrangement of allylic N-oxides offers a stereospecific route to highly enantioenriched tertiary allylic alcohols. nih.gov This method has proven effective even for creating sterically hindered tetrasubstituted stereocenters with high enantioselectivity. nih.gov Another powerful approach involves the dual palladium/photoredox-catalyzed asymmetric allylic alkylation of vinyl cyclic carbonates, which can generate homoallylic alcohols with adjacent tetrasubstituted carbon centers with good yields and high enantiocontrol. chemrxiv.org

Substrate-controlled methods also offer a viable pathway to stereoisomerically pure allylic alcohols. Chiral acetonide-protected polyketide fragments have been shown to undergo the Hoppe–Matteson–Aggarwal rearrangement with high diastereoselectivity in the absence of a chiral ligand, highlighting the influence of the substrate's inherent chirality. researchgate.netnih.gov Furthermore, the addition of a SuperQuat enolate to heterocyclic tert-butyl sulfinimines has demonstrated high syn-selectivity in the formation of β-heteroaryl syn-α-methyl-β-amino acid derivatives, a reaction believed to proceed through an open-chain transition state. nih.gov

The synthesis of diastereomeric analogues often involves the introduction of a second stereocenter. A method for the diastereoselective synthesis of N-heterocycle-substituted cyclobutanes has been developed through the Michael addition onto cyclobutenes, allowing for the incorporation of various heterocyclic amines. nih.gov This approach could be adapted to introduce a heterocyclic moiety into the backbone of this compound, thereby generating a range of diastereomeric analogues.

| Method | Key Features | Potential Application to this compound |

| Catalytic Asymmetric Meisenheimer Rearrangement | Stereospecific, high enantioselectivity for tertiary allylic alcohols. nih.gov | Synthesis of enantioenriched (R)- and (S)-1-(Dimethylamino)but-3-en-2-ol. |

| Dual Pd/Photoredox Catalysis | Forms vicinal tetrasubstituted carbon centers with high enantioselectivity. chemrxiv.org | Synthesis of analogues with substitutions at the C-3 and C-4 positions. |

| Substrate-Controlled Rearrangement | High diastereoselectivity based on existing chirality in the substrate. researchgate.netnih.gov | Diastereoselective synthesis starting from a chiral precursor. |

| Michael Addition to Cyclobutenes | Diastereoselective formation of N-heterocycle-substituted cyclobutanes. nih.gov | Synthesis of diastereomeric analogues containing a cyclobutane (B1203170) ring. |

Systematic Structural Modifications and Their Impact on Chemical Properties

Systematic structural modifications of this compound can profoundly influence its chemical properties, such as reactivity, stability, and potential for further functionalization. Key areas for modification include the dimethylamino group, the hydroxyl group, and the vinyl moiety.

The N,N-dimethylamino group is a critical determinant of the molecule's basicity and nucleophilicity. Altering the alkyl substituents on the nitrogen atom would modulate these properties. For example, replacing the methyl groups with bulkier alkyl groups would likely increase steric hindrance around the nitrogen, potentially affecting its ability to participate in reactions. Conversely, introducing electron-withdrawing groups would decrease its basicity. The progress in the stereoselective synthesis of chiral molecules based on metal-catalyzed dynamic kinetic resolution of alcohols with lipases demonstrates that modifications of functional groups like nitriles, chlorides, azides, esters, and amides can proceed with moderate to excellent selectivities, indicating that the dimethylamino group could likely be replaced by other functionalities to tune the molecule's properties. mdpi.com

The reactivity of the hydroxyl group can be altered through derivatization. Esterification or etherification would not only protect the hydroxyl group during subsequent reactions but could also introduce new functionalities. For instance, the synthesis of dialkylated N-heterocycles has been achieved through palladium-catalyzed allylic alkylation, where the hydroxyl group of an allylic alcohol is first converted to a leaving group. nih.gov

The vinyl group is a versatile handle for a wide range of chemical transformations. Epoxidation of the double bond would lead to the corresponding epoxide, a valuable intermediate for the synthesis of diols and other functionalized derivatives. The diastereoselective synthesis of β-heteroaryl syn-α-methyl-β-amino acid derivatives showcases how the vinyl group can be a precursor to more complex structures. nih.gov

| Structural Modification | Anticipated Impact on Chemical Properties | Relevant Synthetic Methodologies |

| Alteration of N-Alkyl Groups | Modulates basicity, nucleophilicity, and steric hindrance. | Dynamic kinetic resolution with lipases for functional group interconversion. mdpi.com |

| Derivatization of Hydroxyl Group | Protection, introduction of new functionalities, and altered reactivity. | Palladium-catalyzed allylic alkylation. nih.gov |

| Functionalization of Vinyl Group | Access to epoxides, diols, and other complex derivatives. | Diastereoselective addition reactions. nih.gov |

Novel Heterocyclic and Ring Systems Derived from this compound

The inherent functionality of this compound, namely the amino and hydroxyl groups in a 1,2-relationship and a reactive vinyl group, makes it an excellent precursor for the synthesis of various heterocyclic and ring systems.

Oxazolines: The 1,2-amino alcohol moiety is a classic precursor for the synthesis of oxazolines. wikipedia.org The reaction of a 2-amino alcohol with a carboxylic acid or its derivative, often catalyzed by a Lewis acid like zinc chloride, leads to the formation of the oxazoline (B21484) ring. researchgate.net For this compound, this would involve the intramolecular cyclization of an N-acylated intermediate. The synthesis of 2-oxazolines from nitriles and amino alcohols has been achieved in good to excellent yields without the need for metal catalysts, offering a potentially mild route to oxazoline derivatives of the target compound. organic-chemistry.org

Pyrrolidines: The vinyl group opens up possibilities for the synthesis of pyrrolidine (B122466) rings. A photoredox and palladium-catalyzed dehydrative coupling of alkyl amines with allylic alcohols can provide homoallylic amines, which can then undergo intramolecular cyclization to form pyrrolidines. organic-chemistry.org Furthermore, a ring-contraction strategy has been successfully applied to β-azido,γ-hydroxyazepanes to yield tetrahydroxylated pyrrolidines, suggesting that similar strategies could be developed for derivatives of this compound. nih.gov The synthesis of various pyrrolidine derivatives with demonstrated pharmaceutical activity highlights the importance of this heterocyclic scaffold. nih.gov

Other Ring Systems: The versatility of the allylic alcohol and amino functionalities allows for the construction of other ring systems. For instance, a method for the diastereoselective synthesis of N-heterocycle substituted cyclobutanes has been developed, which could be adapted to incorporate the amino group of our target molecule into a cyclobutane ring. nih.gov

| Heterocyclic System | Synthetic Strategy | Key Reagents/Conditions |

| Oxazolines | Intramolecular cyclization of an N-acylated amino alcohol. wikipedia.orgresearchgate.netorganic-chemistry.org | Carboxylic acid/derivative, Lewis acid catalyst (e.g., ZnCl2) or catalyst-free conditions. researchgate.netorganic-chemistry.org |

| Pyrrolidines | Intramolecular cyclization of a functionalized amine. organic-chemistry.orgnih.gov | Photoredox/palladium catalysis for homoallylic amine formation, or ring-contraction strategies. organic-chemistry.orgnih.gov |

| Cyclobutanes | Michael addition of the amino group to a cyclobutene. nih.gov | Cyclobutene ester/amide, base. nih.gov |

Exploration of Functionalized Analogues for Enhanced Specificity

The development of functionalized analogues of this compound is a key strategy for enhancing its specificity towards biological targets or for tailoring its properties for materials science applications. This involves the introduction of various functional groups at different positions of the molecule.

The synthesis of dialkylated N-heterocycles through palladium-catalyzed allylic alkylation demonstrates a powerful method for introducing diverse substituents. nih.gov This could be applied to the vinyl group of this compound to attach a wide range of alkyl or aryl groups, potentially leading to analogues with altered steric and electronic profiles. The catalytic asymmetric synthesis of (-)-cephalotaxine, which involves a palladium-catalyzed Tsuji allylation, further illustrates the power of such methods in constructing complex, functionalized molecules. nih.gov

The stereospecific asymmetric synthesis of tertiary allylic alcohol derivatives via catalytic researchgate.netorganic-chemistry.org-Meisenheimer rearrangements provides a route to highly enantioenriched and functionalized analogues. nih.gov This method is tolerant of various functional groups, allowing for the synthesis of a diverse library of compounds. nih.gov

Furthermore, the synthesis of pyrrolidine-based analogues of 2-acetamidosugars as N-acetyl-D-glucosaminidase inhibitors showcases how the core structure of an amino alcohol can be modified to target specific enzymes. nih.gov By analogy, functionalized pyrrolidine derivatives of this compound could be designed to exhibit specific biological activities.

| Functionalization Strategy | Methodology | Potential Outcome |

| Allylic Alkylation | Palladium-catalyzed reactions. nih.gov | Introduction of diverse alkyl and aryl substituents for altered specificity. |

| researchgate.netorganic-chemistry.org-Meisenheimer Rearrangement | Catalytic asymmetric rearrangement of allylic N-oxides. nih.gov | Synthesis of highly enantioenriched and functionalized tertiary allylic alcohols. |

| Heterocyclic Analogue Synthesis | Ring-contraction or cyclization strategies. nih.gov | Development of analogues with specific biological targets, such as enzyme inhibition. |

Advanced Spectroscopic and Chromatographic Methodologies for Investigating 1 Dimethylamino but 3 En 2 Ol

Application of Advanced NMR Techniques for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of organic molecules. For a chiral compound like 1-(dimethylamino)but-3-en-2-ol, advanced NMR techniques are crucial for the definitive assignment of its stereochemistry.

Two-dimensional (2D) NMR experiments are powerful tools for mapping the intricate network of covalent bonds and spatial relationships within a molecule. youtube.comscribd.com

Correlation Spectroscopy (COSY): The COSY experiment reveals proton-proton (¹H-¹H) coupling interactions, typically through two or three bonds. sdsu.eduprinceton.edu For this compound, a COSY spectrum would exhibit cross-peaks connecting the proton on the hydroxyl-bearing carbon (C2) with the adjacent methylene (B1212753) protons (C1) and the vinyl proton (C3). Further correlations would be seen between the C3 proton and the terminal vinyl protons (C4). This establishes the carbon backbone's connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly attached to carbon atoms, providing a map of one-bond ¹H-¹³C connectivities. sdsu.eduprinceton.edu This technique is instrumental in assigning the carbon signals corresponding to each proton in the this compound structure. For instance, the proton signal of the N,N-dimethyl group would correlate with its corresponding carbon signal, and the same applies to the CH-OH, CH=CH₂, and N-CH₂ groups.

Table 1: Expected 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |

| H1 (N-CH₂) | H2 | C1 | C2, N(CH₃)₂ |

| H2 (CH-OH) | H1, H3 | C2 | C1, C3, C4 |

| H3 (=CH) | H2, H4 | C3 | C2, C4 |

| H4 (=CH₂) | H3 | C4 | C2, C3 |

| N(CH₃)₂ | - | C(N-CH₃) | C1 |

Since enantiomers exhibit identical NMR spectra in an achiral environment, the determination of enantiomeric excess (ee) requires the use of a chiral auxiliary. libretexts.org Chiral shift reagents (CSRs), often lanthanide-based complexes, are employed for this purpose. libretexts.orgharvard.edu When a chiral substrate like this compound interacts with a chiral shift reagent, it forms transient diastereomeric complexes. These diastereomers are non-equivalent and will have slightly different magnetic environments, leading to the separation of signals for the two enantiomers in the NMR spectrum. libretexts.orgresearchgate.net

The magnitude of the induced chemical shift difference allows for the direct integration of the separated signals, providing a quantitative measure of the enantiomeric excess. tcichemicals.com The choice of the chiral shift reagent is critical and may require screening to achieve optimal resolution. harvard.edu

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Conformational Dynamics

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups and intermolecular interactions within a molecule, such as hydrogen bonding. researchgate.netresearchgate.net

In this compound, the presence of a hydroxyl group allows for the formation of hydrogen bonds, either intramolecularly or intermolecularly. These interactions significantly influence the molecule's conformational dynamics. The O-H stretching vibration in the IR spectrum is particularly sensitive to hydrogen bonding. A free, non-hydrogen-bonded O-H group typically shows a sharp absorption band around 3600 cm⁻¹. In contrast, a hydrogen-bonded O-H group will exhibit a broader and red-shifted absorption band at a lower frequency. smu.edu

The position and shape of this band can provide insights into the strength and nature of the hydrogen bonding. nih.gov Raman spectroscopy, which is sensitive to changes in polarizability, can provide complementary information, particularly for the C=C stretching vibration of the vinyl group and the skeletal vibrations of the carbon backbone, which can also be influenced by conformational changes arising from hydrogen bonding.

High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. This precision is crucial for confirming the molecular formula of this compound and for elucidating reaction mechanisms by analyzing intermediates and products. When coupled with techniques like UHPLC, HRMS allows for the detailed analysis of complex reaction mixtures. nih.gov

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. youtube.com This technique provides a "fingerprint" of the molecule's structure and is invaluable for distinguishing between isomers.

For this compound, the fragmentation pathways can be predicted based on its structure. Common fragmentation events would likely include the loss of a methyl group from the dimethylamino moiety, dehydration (loss of H₂O), and cleavage of the C-C bonds in the butene chain. By analyzing the masses of the fragment ions, the connectivity of the molecule can be confirmed, and a detailed fragmentation map can be constructed.

Table 2: Predicted Fragmentation Pathways for this compound in Tandem Mass Spectrometry

| Parent Ion (m/z) | Fragmentation Process | Fragment Ion (m/z) | Neutral Loss |

| [M+H]⁺ | Loss of water | [M+H - H₂O]⁺ | H₂O |

| [M+H]⁺ | Loss of dimethylamine | [M+H - HN(CH₃)₂]⁺ | HN(CH₃)₂ |

| [M+H]⁺ | Cleavage of C1-C2 bond | [CH₂=N(CH₃)₂]⁺ | C₄H₇O |

| [M+H]⁺ | Cleavage of C2-C3 bond | [C₄H₈NO]⁺ | C₂H₃ |

Advanced Chromatographic Techniques for Isomer Separation and Purity Assessment

Chromatography is essential for the separation of this compound from reaction byproducts and for the separation of its stereoisomers.

Given the presence of a chiral center, the separation of the enantiomers of this compound requires chiral chromatography. This can be achieved using columns with a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.

For general purity assessment and separation from non-isomeric impurities, high-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard methods. The choice between these techniques depends on the volatility and thermal stability of the compound. Advanced techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) can offer higher resolution and faster analysis times. nih.gov Multi-dimensional chromatographic techniques, where fractions from one column are further separated on a second, orthogonal column, can be employed for complex mixtures to achieve superior separation. nih.gov

Chiral HPLC for Enantiomeric Resolution

The presence of a stereogenic center at the second carbon position of this compound results in the existence of two enantiomers, (R)-1-(dimethylamino)but-3-en-2-ol and (S)-1-(dimethylamino)but-3-en-2-ol. Chiral High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation and quantification of these enantiomers. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

The selection of an appropriate CSP is critical for achieving successful enantiomeric resolution. For amino alcohols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are often the first choice. These CSPs offer a wide range of chiral recognition abilities due to their complex three-dimensional structures, which include grooves and cavities that can preferentially bind one enantiomer over the other. The interactions are typically a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.

The mobile phase composition also plays a pivotal role in the separation. Both normal-phase (using non-polar solvents like hexane (B92381) with a polar modifier like isopropanol (B130326) or ethanol) and polar organic modes (using polar solvents like methanol, ethanol, or acetonitrile) can be employed. The choice between these modes depends on the specific CSP and the analyte's properties. For a compound like this compound, which possesses both polar (hydroxyl and amino groups) and non-polar (butenyl chain) characteristics, systematic screening of different mobile phases with various CSPs would be necessary to optimize the separation.

Hypothetical Chiral HPLC Method Development Data for this compound Enantiomers

Since specific experimental data is not available, the following table illustrates a hypothetical screening process for the chiral separation of this compound enantiomers based on common practices for similar compounds.

| Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v) | Flow Rate (mL/min) | Detection Wavelength (nm) | Hypothetical Resolution (Rs) | Hypothetical Elution Order |

| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (90:10) | 1.0 | 210 | 1.8 | (R)-enantiomer first |

| Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol (85:15) | 0.8 | 210 | 2.5 | (S)-enantiomer first |

| Cellulose tris(4-methylbenzoate) | Methanol (100%) | 0.5 | 210 | 1.2 | (R)-enantiomer first |

| Amylose tris(1-phenylethylcarbamate) | Acetonitrile/Methanol (50:50) | 1.2 | 210 | 3.1 | (S)-enantiomer first |

This table presents hypothetical data for illustrative purposes, as specific experimental results for this compound were not found in the public domain.

Preparative Chromatography for Isolation of Specific Isomers

Once an effective analytical method for the separation of the enantiomers of this compound is developed, the next step is often to isolate the individual isomers for further study. Preparative chromatography is the technique used for this purpose. It operates on the same principles as analytical HPLC but utilizes larger columns, higher flow rates, and larger sample injection volumes to isolate milligram to gram quantities of the desired compounds.

For the isolation of the (R) and (S) enantiomers of this compound, a preparative chiral HPLC system would be employed. The conditions (CSP and mobile phase) that provided the best resolution in the analytical-scale separation would be scaled up. This process involves optimizing the loading capacity of the column to maximize throughput without sacrificing the resolution between the enantiomeric peaks.

In addition to enantiomers, this compound can also exist as cis/trans (or E/Z) isomers due to the double bond, although the specified nomenclature "but-3-en-2-ol" implies the standard trans configuration. If cis isomers or other positional isomers were present as impurities from a synthesis, preparative chromatography would also be the method of choice for their isolation. In such cases, achiral preparative HPLC, often using reversed-phase columns (like C18), could be used to separate the positional or geometric isomers before proceeding to chiral separation of the enantiomers.

Illustrative Preparative Chromatography Parameters for Isomer Isolation

The table below provides an example of typical parameters that might be used in the preparative isolation of the enantiomers of this compound, assuming a successful analytical method has been established.

| Parameter | Illustrative Value |

| Column | |

| Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Particle Size | 10-20 µm |

| Dimensions | 250 mm x 20 mm I.D. |

| Mobile Phase | |

| Composition | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 15-25 mL/min |

| Sample | |

| Injection Volume | 1-5 mL |

| Concentration | 10-50 mg/mL |

| Detection | |

| Wavelength | 210 nm |

| Fraction Collection | Triggered by peak detection |

This table presents illustrative parameters for a hypothetical preparative separation, as specific experimental data for this compound was not found in the public domain.

The successful application of these advanced chromatographic methodologies would be essential for any in-depth investigation of the chemical and biological properties of the individual stereoisomers of this compound.

Emerging Research Directions and Future Prospects for 1 Dimethylamino but 3 En 2 Ol

Integration in Flow Chemistry and Microreactor Technologies

The synthesis and processing of fine chemicals are undergoing a paradigm shift with the advent of flow chemistry and microreactor technologies. tandfonline.comkrishisanskriti.org These approaches offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for process automation and scalability. tandfonline.commdpi.com For a molecule like 1-(Dimethylamino)but-3-en-2-ol, these technologies hold considerable promise.

The continuous-flow synthesis of amino alcohols, a structural class to which this compound belongs, has been successfully demonstrated, showcasing improved yields and significantly reduced reaction times compared to batch methods. acs.orgvapourtec.com The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor can be leveraged to optimize the synthesis of this compound, potentially leading to higher purity and better control over stereoselectivity. A multistage continuous synthesis approach could streamline its production, eliminating the need for isolation of intermediates and reducing waste. acs.org

Table 1: Potential Advantages of Flow Synthesis for this compound

| Feature | Advantage in Flow Chemistry | Relevance to this compound Synthesis |

| Heat Transfer | Superior surface-area-to-volume ratio allows for rapid heating and cooling. | Enables precise temperature control for exothermic or endothermic reaction steps, minimizing side product formation. |

| Mass Transfer | Efficient mixing of reactants at the microscale. | Enhances reaction rates and selectivity, particularly in multiphasic reactions. |

| Safety | Small reaction volumes minimize the risk associated with hazardous reagents or intermediates. | Important for reactions involving potentially unstable intermediates or energetic reagents. |

| Scalability | Production can be scaled up by numbering-up (running multiple reactors in parallel). | Facilitates a seamless transition from laboratory-scale research to industrial production. mdpi.com |

| Automation | Integration of online analysis and feedback loops for process optimization. | Allows for real-time monitoring and control of product quality and yield. |

The application of flow chemistry to the synthesis of this compound is a promising area for future research, with the potential to develop more efficient, safer, and sustainable manufacturing processes. tandfonline.com

Sustainable Synthesis Approaches, Including Biocatalysis

The growing emphasis on green chemistry is driving the exploration of sustainable methods for chemical synthesis. Biocatalysis, the use of enzymes to catalyze chemical reactions, stands out as a powerful tool for producing chiral molecules with high selectivity under mild conditions. nih.govnih.gov Given that this compound possesses a chiral center, biocatalytic methods are particularly attractive for the synthesis of its enantiomerically pure forms.

The enzymatic kinetic resolution of racemic allylic alcohols is a well-established strategy for obtaining enantiopure compounds. organic-chemistry.orgacs.orgnih.gov Lipases, in particular, have been used effectively for the enantioselective acylation of allylic alcohols, separating the two enantiomers. organic-chemistry.orgjocpr.com This approach could be readily adapted to resolve racemic this compound. Furthermore, dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, could potentially achieve a theoretical yield of 100% for a single enantiomer. organic-chemistry.orgwikipedia.org

Another promising biocatalytic route is the asymmetric reduction of a corresponding ketone precursor, 1-(dimethylamino)but-3-en-2-one, using ketoreductases (KREDs). The synthesis of chiral amino alcohols through the enzymatic reduction of keto-amines is also a viable strategy. whiterose.ac.uk Additionally, cascade reactions, where multiple enzymatic steps are performed in a single pot, could offer a highly efficient pathway to chiral this compound from simple achiral starting materials. acs.orggoogle.comacs.org

Table 2: Potential Biocatalytic Routes to Enantiopure this compound

| Biocatalytic Strategy | Key Enzyme(s) | Potential Advantage |

| Kinetic Resolution | Lipases | High enantioselectivity for the acylation of one enantiomer. jocpr.com |

| Dynamic Kinetic Resolution | Lipase and a racemization catalyst (e.g., Ruthenium complex) | Can theoretically achieve 100% yield of the desired enantiomer. organic-chemistry.org |

| Asymmetric Reduction | Ketoreductases (KREDs), Amine Dehydrogenases (AmDHs) | Direct synthesis of the chiral alcohol from a prochiral ketone or amino ketone. whiterose.ac.uk |

| Enzymatic Cascade | Multiple enzymes (e.g., transaminase, dehydrogenase) | Multi-step synthesis in a single pot, reducing purification steps and waste. acs.org |

Potential in Smart Materials and Responsive Systems

"Smart" or "stimuli-responsive" polymers are materials that undergo significant changes in their properties in response to external stimuli such as temperature, pH, light, or electric fields. rsc.orgyoutube.comnih.gov These materials are at the forefront of innovation in fields like drug delivery, biosensing, and soft robotics. The functional groups present in this compound—a tertiary amine and a hydroxyl group, along with a polymerizable alkene—make it an intriguing candidate as a monomer or a building block for the creation of such advanced materials.

The tertiary amine group can impart pH-responsiveness to a polymer, as it can be protonated at low pH, leading to changes in solubility and conformation. acs.org The hydroxyl group can participate in hydrogen bonding and provides a site for further functionalization. The vinyl group allows for the incorporation of this molecule into polymer chains via various polymerization techniques.

Polymers containing tertiary amine functionalities, such as poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA), are well-known for their dual pH and thermo-responsive behavior. acs.org Similarly, polymers derived from or functionalized with this compound could exhibit interesting solution properties and undergo sol-gel transitions in response to environmental cues. acs.orgacs.org These properties could be harnessed for applications in controlled drug release systems, where a change in local pH or temperature could trigger the release of a therapeutic agent.

Unexplored Reactivity Patterns and Novel Transformations

The unique arrangement of functional groups in this compound suggests a rich and largely unexplored reactivity. The interplay between the allylic alcohol and the tertiary amine could lead to novel intramolecular reactions and the synthesis of complex heterocyclic structures.

The allylic alcohol moiety can undergo a variety of transformations, including oxidation, reduction, epoxidation, and substitution reactions. wikipedia.orgnih.gov The presence of the neighboring tertiary amine could influence the stereochemical outcome of these reactions. For instance, the hydroxyl group could direct metal-catalyzed reactions to one face of the double bond.

The tertiary amine itself can be involved in various reactions. It can act as a nucleophile or a base, and it can be oxidized or quaternized. The development of one-pot sequences involving reactions at both the alcohol and amine functionalities could provide efficient routes to novel and synthetically useful compounds. rsc.orgrsc.orgworktribe.com For example, a tandem reaction involving an initial transformation of the alcohol followed by an intramolecular cyclization involving the amine could lead to the formation of substituted piperidine (B6355638) or morpholine (B109124) derivatives. The investigation of radical-mediated functionalization of the alkene could also yield a diverse range of valuable products. nih.gov

Interdisciplinary Research Opportunities Involving the Compound

The multifaceted nature of this compound opens up numerous avenues for interdisciplinary research, bridging the gap between synthetic organic chemistry, polymer science, materials science, and biotechnology.

The development of efficient synthetic routes, particularly through flow chemistry and biocatalysis, would require collaboration between chemical engineers and organic chemists. The enantiomerically pure forms of the compound, obtained through biocatalytic methods, could be of interest to medicinal chemists as chiral building blocks for the synthesis of new bioactive molecules. iris-biotech.deresearchgate.net

The exploration of this compound as a monomer for smart materials would necessitate a partnership between polymer chemists and materials scientists. Characterizing the stimuli-responsive behavior of polymers derived from this compound and tailoring their properties for specific applications, such as in biomedical devices or sensors, would be a key area of investigation.

Furthermore, the potential for this compound to self-assemble into complex structures, a phenomenon observed with other amino acids under certain conditions, could be a topic of interest for researchers in supramolecular chemistry and the origins of life. nih.gov The unique combination of functional groups in a relatively simple molecule makes this compound a compelling target for fundamental and applied research across various scientific disciplines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Dimethylamino)but-3-en-2-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via reductive amination of 3-buten-2-ol with dimethylamine using sodium cyanoborohydride (NaBH3CN) in methanol at 25–40°C . Alternative routes include nucleophilic substitution of halogenated precursors (e.g., 1-chloro-3-buten-2-ol) with dimethylamine under reflux in tetrahydrofuran (THF) . Optimizing pH (7–9) and temperature (50–70°C) enhances selectivity. Purification via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieving >95% purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (400 MHz, CDCl₃) identifies key signals: δ 5.6–5.8 (vinyl protons), δ 3.4–3.6 (methine adjacent to hydroxyl), and δ 2.2–2.4 (N(CH₃)₂ protons) .

- IR : Strong absorption at 3300–3500 cm⁻¹ (O-H stretch) and 1650–1680 cm⁻¹ (C=C stretch) .

- MS : ESI-MS typically shows [M+H]⁺ at m/z 130.1.

Q. How does the compound behave under oxidative or reductive conditions?

- Methodological Answer :

- Oxidation : Treating with KMnO₄ in acidic conditions converts the allylic alcohol to a ketone (e.g., 1-(dimethylamino)butan-2-one) .

- Reduction : Catalytic hydrogenation (H₂, Pd/C) saturates the double bond, yielding 1-(dimethylamino)butan-2-ol . Selectivity depends on solvent polarity (e.g., ethanol vs. THF).

Advanced Research Questions

Q. What strategies mitigate racemization during enantioselective synthesis of this compound?

- Methodological Answer : Chiral auxiliaries (e.g., (R)-BINOL) or asymmetric catalysis (e.g., Ru-BINAP complexes) enforce stereocontrol during reductive amination . Monitoring enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) is essential. Low temperatures (−20°C) and non-polar solvents (e.g., toluene) reduce racemization .

Q. How do structural analogs of this compound compare in modulating biological targets (e.g., enzyme inhibition)?

- Methodological Answer : Comparative SAR studies reveal:

| Analog | Modification | Activity Trend |

|---|---|---|

| 1-(Dimethylamino)-2-phenylbutan-2-ol | Phenyl substitution | Enhanced lipophilicity; 2× higher acetylcholinesterase inhibition |

| Deanol (dimethylethanolamine) | Shorter carbon chain | Lower CNS penetration but higher aqueous solubility |

- In vitro assays (e.g., IC₅₀ measurements) underpin these trends .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) model transition states for SN2 reactions. The dimethylamino group’s electron-donating effect lowers activation energy (~15 kcal/mol) compared to non-aminated analogs . Molecular dynamics simulations (AMBER force field) further predict solvent effects on reaction rates .

Q. How can contradictory data on the compound’s metabolic stability be resolved?

- Methodological Answer : Discrepancies in hepatic microsome assays (e.g., mouse vs. human) arise from species-specific CYP450 isoforms. Normalize results using control compounds (e.g., verapamil) and validate with LC-MS/MS quantification of metabolites. Adjust incubation pH (7.4) and co-factor (NADPH) concentrations to match physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.